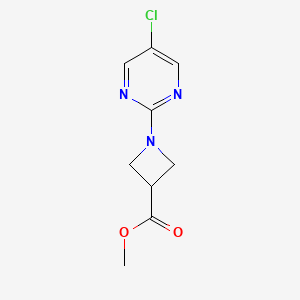
Sodium 1-nitroprop-1-en-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-nitroprop-1-en-2-olate is an organic compound that features a nitro group and an enolate structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-nitroprop-1-en-2-olate typically involves the reaction of sodium nitrite with a suitable precursor under controlled conditions. One common method is the reaction of sodium nitrite with 1-nitropropene in the presence of a base, such as sodium hydroxide, to form the desired enolate compound. The reaction conditions often include maintaining a specific temperature and pH to ensure the formation of the (Z)-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and distillation, may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Sodium 1-nitroprop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The enolate structure allows for nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitroalkanes, amines, and substituted enolates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 1-nitroprop-1-en-2-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitro and enolate compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Sodium 1-nitroprop-1-en-2-olate involves its ability to act as a nucleophile due to the presence of the enolate structure. This allows it to participate in various chemical reactions, such as nucleophilic addition and substitution. The nitro group also contributes to its reactivity, enabling it to undergo redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Sodium nitroprusside: Another sodium-containing compound with a nitro group, used in medical applications.
Sodium enolate: A general class of compounds with similar enolate structures but different substituents.
Uniqueness
Sodium 1-nitroprop-1-en-2-olate is unique due to its combination of a nitro group and an enolate structure, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable for specific applications where both nucleophilic and electrophilic properties are required.
特性
IUPAC Name |
sodium;(Z)-1-nitroprop-1-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3.Na/c1-3(5)2-4(6)7;/h2,5H,1H3;/q;+1/p-1/b3-2-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHMSIZKFQGBKY-OLGQORCHSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/[N+](=O)[O-])/[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2866777.png)
![2-[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2866779.png)
![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2866781.png)


![N-[2-fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2866784.png)


![5-(2-methoxyethyl)-3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2866790.png)
![4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2866791.png)
![4-({1-[(4-Fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2866792.png)

![1'-(2,5-Dimethylbenzoyl)-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-4-one](/img/structure/B2866794.png)

